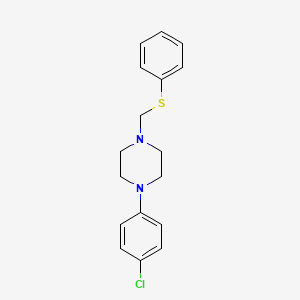
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-chlorophenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, phenylthiomethyl chloride, and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Route: The 4-chlorobenzyl chloride is reacted with piperazine to form 1-(4-chlorophenyl)piperazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Lacks the phenylsulfanylmethyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-chlorophenyl group, which may also lead to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
5472-80-0 |
|---|---|
Molekularformel |
C17H19ClN2S |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C17H19ClN2S/c18-15-6-8-16(9-7-15)20-12-10-19(11-13-20)14-21-17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI-Schlüssel |
AAFHAVRXFCDWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CSC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


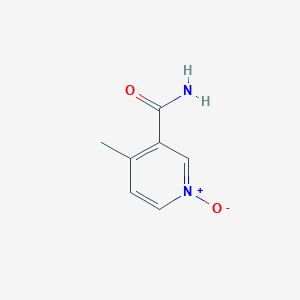
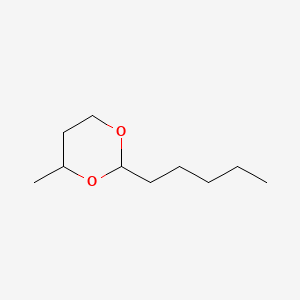
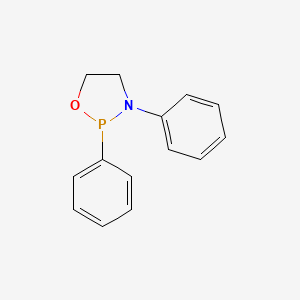
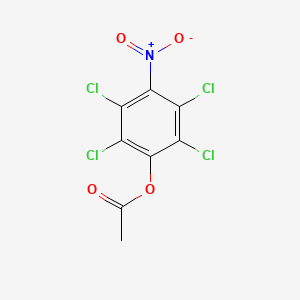

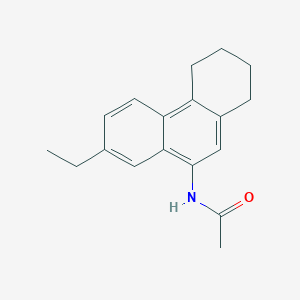
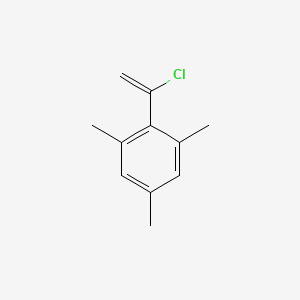
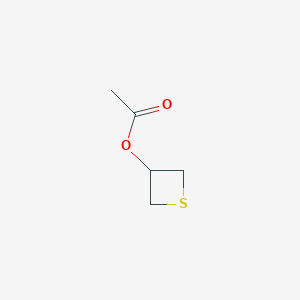
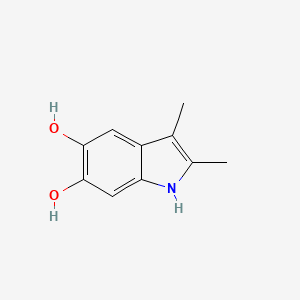

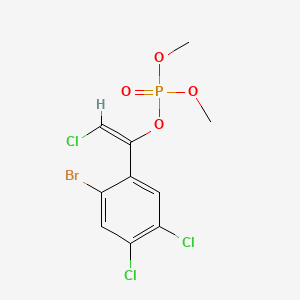

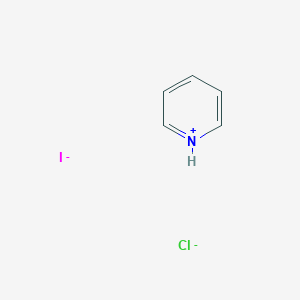
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
